1-(氯乙酰基)-3,5-二苯基-4,5-二氢-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

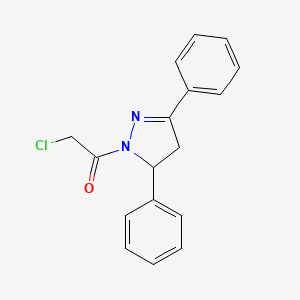

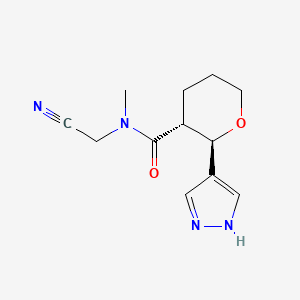

The compound “1-(chloroacetyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole” is a complex organic molecule. It contains a pyrazole core, which is a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . The molecule also contains a chloroacetyl group, which is a functional group derived from acetic acid where one of the methyl hydrogens is replaced by a chlorine atom .

科学研究应用

合成和晶体结构

- 合成和结构分析:Kansız 等人(2018 年)的一项研究重点关注与 1-(氯乙酰)-3,5-二苯基-4,5-二氢-1H-吡唑类似的吡唑衍生物的合成和 X 射线结构。他们分析了分子结构和晶体堆积,重点介绍了该化合物的扭曲性质以及苯环与吡唑环形成的角度 (Kansız 等人,2018 年)。

生物学和药理学应用

- 胺氧化酶抑制:Manna 等人(2002 年)合成了一系列吡唑衍生物,并研究了它们抑制各种类型胺氧化酶的能力。这些化合物表现出显着的抑制特性,特别是对单胺氧化酶 (Manna 等人,2002 年)。

- 抗菌和抗氧化活性:Umesha 等人(2009 年)探索了吡唑衍生物的抗菌和抗氧化活性。他们的研究表明,这些化合物在这些领域表现出显着的活性,这是通过各种检测评估的 (Umesha 等人,2009 年)。

化学和材料科学应用

- 缓蚀:Saraswat 和 Yadav(2020 年)分析了吡唑衍生物在酸性介质中作为低碳钢缓蚀剂的用途。他们的研究结果表明,这些化合物在减少腐蚀方面是有效的,充当混合型缓蚀剂 (Saraswat & Yadav,2020 年)。

- 电化学分析:Ouici、Benali 和 Guendouzi(2016 年)的研究重点关注合成的吡唑衍生物对盐酸中低碳钢的缓蚀抑制作用。他们发现,这些化合物表现出显着的抑制效率,符合朗缪尔吸附等温线 (Ouici、Benali 和 Guendouzi,2016 年)。

有机化学中的合成和应用

- 新型衍生物的合成:Zhang 等人(2009 年)进行了一项关于合成新型吡唑取代吡啶衍生物的研究,展示了创造具有不同性质的不同化合物的潜力 (Zhang 等人,2009 年)。

作用机制

Target of Action

Similar compounds such as chloroacetamides and triazoles have been reported to interact with various enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-sh) groups .

Mode of Action

It can be hypothesized that the compound might bind covalently to its targets, causing changes in their function . This is similar to the action of chloroacetamides and thiocarbamates, which bind to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups .

Biochemical Pathways

For instance, chloroacetamides and thiocarbamates can inhibit the synthesis of lipids, isoprenoids, and other metabolic processes requiring coenzyme A .

Pharmacokinetics

A study on a related compound, chloroacetyl acetyl-l-carnitine, suggests that it is rapidly absorbed into the bloodstream, with peak plasma concentrations reached in 20-30 minutes .

Result of Action

Similar compounds such as triazoles have been reported to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and antiviral effects .

生化分析

Biochemical Properties

1-(Chloroacetyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, such as acetylcholinesterase, by binding to the active site and preventing substrate access. This interaction is crucial for understanding its potential as a therapeutic agent in treating diseases like Alzheimer’s .

Cellular Effects

The effects of 1-(Chloroacetyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the MAPK/ERK signaling pathway, leading to altered gene expression and impacting cell proliferation and apoptosis. These effects are critical for exploring its potential in cancer therapy .

Molecular Mechanism

At the molecular level, 1-(Chloroacetyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting enzymes like acetylcholinesterase and certain kinases. By binding to these enzymes, it inhibits their activity, leading to downstream effects on cellular functions and gene expression. This mechanism is essential for its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Chloroacetyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over extended periods, affecting its efficacy. Long-term exposure to this compound in vitro has demonstrated sustained inhibition of target enzymes and prolonged effects on cell signaling pathways .

Dosage Effects in Animal Models

The effects of 1-(Chloroacetyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of dosage optimization for its safe and effective use in therapeutic applications .

Metabolic Pathways

1-(Chloroacetyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body. These interactions can affect metabolic flux and alter metabolite levels, which are crucial for understanding its pharmacokinetics and potential drug interactions .

属性

IUPAC Name |

2-chloro-1-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O/c18-12-17(21)20-16(14-9-5-2-6-10-14)11-15(19-20)13-7-3-1-4-8-13/h1-10,16H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNXSJPOWXWYHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)C(=O)CCl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

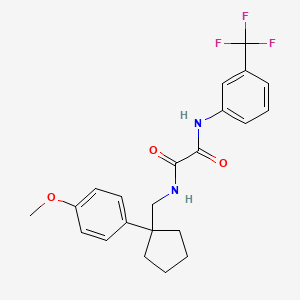

![N-(4-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2815437.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone](/img/structure/B2815445.png)

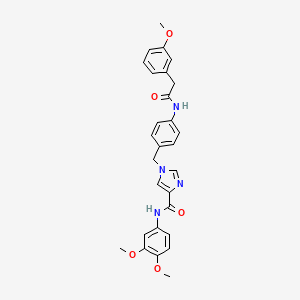

![Methyl 5-bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzenecarboxylate](/img/structure/B2815450.png)

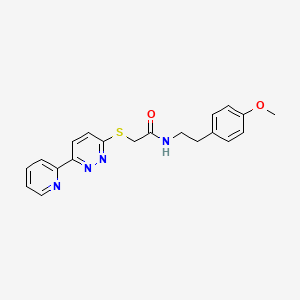

![N-(2,6-dichlorophenyl)-2-(6-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetamide](/img/structure/B2815452.png)

![(3-Fluoro-4-methylphenyl)-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2815455.png)

![{6-Chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2815456.png)